4-Fluoro-3-nitrobenzyl alcohol

描述

Contextual Significance in Modern Organic Synthesis Research

In the realm of modern organic synthesis, 4-Fluoro-3-nitrobenzyl alcohol serves as a valuable intermediate and building block for more complex molecules. cymitquimica.com Its preparation can be achieved through the reduction of 4-fluoro-3-nitrobenzoic acid using reagents such as borane (B79455) in tetrahydrofuran (B95107). chemicalbook.com

The compound's primary role is as a precursor in multi-step synthetic pathways. For instance, it is a documented reagent in the preparation of EW-7197, a highly potent, orally bioavailable inhibitor of the TGF-β type I receptor kinase, which has been investigated for its potential in cancer immunotherapy and as an antifibrotic agent. chemicalbook.com The alcohol functional group can be readily converted into other functionalities, such as a chloride, to produce 4-fluoro-3-nitrobenzyl chloride, further expanding its synthetic utility. chemicalbook.com This versatility makes it a key component in the construction of complex molecular architectures for various applications. cymitquimica.com

Interdisciplinary Relevance in Chemical and Biological Sciences

The significance of this compound extends beyond pure synthesis into the interdisciplinary fields of medicinal chemistry and materials science. Its derivatives are of considerable interest for their potential biological activities and electronic properties. cymitquimica.com

The core structure is found in molecules designed for pharmaceutical applications. The synthesis of EW-7197 is a prime example of its relevance in drug discovery, specifically in the development of treatments for cancer. chemicalbook.comvulcanchem.com Furthermore, the arrangement of its substituents makes it a suitable precursor for heterocyclic compounds like benzimidazoles. ossila.com Benzimidazoles are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, antipsychotic, and antihistamine properties. ossila.com The potential to use this compound and its derivatives to create novel agrochemicals and advanced materials further underscores its interdisciplinary importance. cymitquimica.comcymitquimica.com

Structural Features Driving Research Interest

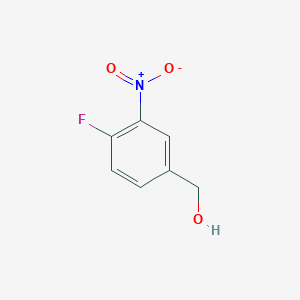

The research interest in this compound is driven by the specific arrangement and interplay of its three key functional groups: the hydroxymethyl (-CH₂OH) group, the fluorine (-F) atom, and the nitro (-NO₂) group, all attached to a benzene (B151609) ring. cymitquimica.com

The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. cymitquimica.com The fluorine atom, located ortho to the nitro group, further modifies the electronic properties of the molecule. ossila.com This particular substitution pattern is crucial, as it activates the aromatic ring for certain types of reactions and provides regiochemical control in subsequent synthetic steps. The hydroxymethyl group offers a reactive site for a variety of chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. cymitquimica.com This combination of a reactive benzylic alcohol with an electronically activated and functionalized aromatic ring makes this compound a versatile and sought-after tool for chemists. cymitquimica.comossila.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWJZTFMDWSRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400189 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-69-5 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 4 Fluoro 3 Nitrobenzyl Alcohol

Established Reduction Pathways for Aryl Nitro Compounds

The presence of multiple reducible functional groups in precursors to 4-Fluoro-3-nitrobenzyl alcohol, namely a nitro group and a carbonyl or carboxyl group, necessitates the use of chemo-selective reduction methods. The goal is to reduce the aldehyde or carboxylic acid function to a primary alcohol while leaving the nitro group intact.

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. However, when applied to aromatic nitro compounds, controlling the selectivity can be challenging, as traditional hydrogenation catalysts (e.g., Pd/C, PtO₂) often reduce both the nitro group and other functionalities like aldehydes. The key challenge lies in achieving selective hydrogenation of a carbonyl group in the presence of a nitro group.

Recent research has demonstrated that specialized catalyst systems can achieve this selectivity. For instance, gold nanorod (AuNR) catalysts have been effectively used for the chemoselective hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol in water. researchgate.net These catalysts show high conversion rates and excellent selectivity for the desired alcohol product, demonstrating a viable pathway for similar substrates. researchgate.net The reaction proceeds by selectively activating the aldehyde group for reduction while the nitro group remains unaffected under the optimized conditions. researchgate.net

Table 1: Performance of Gold Nanorod Catalysts in Chemoselective Hydrogenation

| Catalyst | Conversion (%) | Selectivity for Nitrobenzyl Alcohol (%) |

|---|---|---|

| Au Nanorods | >99 | ~100 |

| Au Spherical Nanoparticles | <99 | ~100 |

Data derived from studies on the chemoselective hydrogenation of 4-nitrobenzaldehyde. researchgate.net

Hydride reagents offer an alternative and often more straightforward approach for the chemo-selective reduction of functional groups. Reagents such as sodium borohydride (B1222165) (NaBH₄) are generally mild enough to selectively reduce aldehydes and ketones in the presence of less reactive groups like nitro groups. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically less selective and can reduce both nitro and carbonyl functionalities.

For the synthesis of this compound, borane (B79455) complexes are particularly effective. These reagents exhibit excellent selectivity for the reduction of carboxylic acids and aldehydes over aromatic nitro groups. This high degree of chemo-selectivity makes them ideal for synthesizing the target molecule from readily available precursors like 4-fluoro-3-nitrobenzoic acid, as detailed in the following section.

Functional Group Interconversion Strategies for Benzyl (B1604629) Alcohols

The most direct and widely reported methods for preparing this compound involve the functional group interconversion of precursors where the core aromatic structure is already in place.

A common and efficient strategy for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. ossila.comnih.gov This transformation is effectively carried out using borane reagents, which selectively reduce the carboxylic acid group to a primary alcohol without affecting the nitro group.

Documented procedures describe the use of borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) or borane in tetrahydrofuran (B95107) (THF) to achieve this conversion. chemicalbook.comcenmed.com The reaction typically involves adding the borane reagent dropwise to a solution of 4-fluoro-3-nitrobenzoic acid in an appropriate solvent like THF at a reduced temperature (e.g., 0 °C), followed by heating to drive the reaction to completion. chemicalbook.com This method consistently provides high yields of the desired product. chemicalbook.com

Table 2: Synthesis of this compound via Carboxylic Acid Reduction

| Precursor | Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 3-Fluoro-4-nitrobenzoic acid | Borane-dimethyl sulfide complex | THF | 0 °C to 65 °C, 21 hours | 97 |

| 4-Fluoro-3-nitrobenzoic acid | Borane | THF | 0 °C | Not specified |

Data is for the analogous compound (3-fluoro-4-nitrophenyl)methanol (B151518) chemicalbook.com and this compound. cenmed.com

An alternative synthetic route involves the nucleophilic substitution of a benzyl halide precursor, such as 4-fluoro-3-nitrobenzyl chloride or bromide. In this approach, the halide is displaced by a hydroxide (B78521) ion (or water followed by deprotonation) to form the corresponding benzyl alcohol. This hydrolysis reaction is a standard functional group interconversion in organic synthesis.

While direct synthesis of the alcohol from the halide is a fundamental organic reaction, literature often describes the reverse process: the synthesis of 4-fluoro-3-nitrobenzyl chloride from this compound. cenmed.com This indicates that the interconversion is a well-established equilibrium, and the formation of the alcohol from the halide can be readily achieved under appropriate hydrolytic conditions, typically involving treatment with aqueous base or water.

Process Optimization and Scalability Studies

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of compounds like this compound, this involves refining reaction conditions such as temperature, concentration, and catalyst loading, as well as exploring alternative technologies like continuous flow processing.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced safety, better heat and mass transfer, and the potential for automation and scalability compared to traditional batch processes. durham.ac.ukalmacgroup.com While a specific, documented continuous flow synthesis for this compound is not extensively reported in the literature, the principles of flow chemistry can be applied to the key transformations involved in its synthesis. The primary route to this alcohol typically involves the reduction of a corresponding aldehyde or carboxylic acid derivative.

Flow reactors are particularly well-suited for handling hazardous reagents and reactive intermediates, which can be a feature of nitration and fluorination reactions that might be used in the synthesis of precursors. almacgroup.com For instance, the precise control of reaction temperature and residence time in a microreactor can improve the selectivity and yield of such reactions. durham.ac.uk

The reduction of an aldehyde, such as 4-fluoro-3-nitrobenzaldehyde (B1361154), to this compound is a reaction that can be readily adapted to a continuous flow process. This can be achieved by passing a solution of the aldehyde and a reducing agent through a heated or cooled reactor coil. The use of immobilized reagents or catalysts within a packed-bed reactor is another common strategy in flow chemistry that can simplify purification and product isolation. springernature.com

Below is an illustrative data table showing potential conditions for the reduction of an aromatic aldehyde to an alcohol in a continuous flow system, based on general principles and related reactions.

| Parameter | Value |

| Reactant A | 4-Fluoro-3-nitrobenzaldehyde |

| Reactant B | Sodium borohydride solution |

| Reactor Type | Packed-bed reactor with immobilized borohydride |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | 25 - 50 °C |

| Residence Time | 5 - 20 minutes |

| Solvent | Methanol (B129727) or Ethanol |

| Pressure | 1 - 5 bar |

This table is illustrative and based on general principles of continuous flow reductions.

The benefits of such a continuous process would include improved safety by minimizing the amount of reactive material at any given time, consistent product quality, and the potential for straightforward integration into a multi-step synthesis. almacgroup.com

Stereoselective Synthesis Considerations

The principles of stereoselective synthesis are applied to reactions that can produce multiple stereoisomers, with the goal of selectively forming one desired stereoisomer over others. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This includes enantiomers and diastereomers, which are characteristic of chiral molecules.

This compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different substituent groups), and it does not exhibit any other elements of chirality such as axial or planar chirality. As a result, this compound does not have any stereoisomers.

Given that there are no enantiomers or diastereomers of this compound, the concept of stereoselective synthesis is not applicable to its preparation. Any synthesis of this compound will produce a single, achiral product. Therefore, there are no research findings or methodologies to report regarding the stereoselective synthesis of this specific compound.

Reaction Mechanisms and Comprehensive Reactivity Profiles

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a key site for chemical modification, with reduction to an amino group being a prominent transformation.

The reduction of the nitro group in aromatic compounds to form an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. masterorganicchemistry.com For instance, the reduction of a nitro group can be accomplished using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Alternatively, catalytic hydrogenation over palladium, platinum, or nickel catalysts is also effective. masterorganicchemistry.com

The reduction process is understood to proceed in a stepwise manner. The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com The reduction of the hydroxylamine intermediate is often the slowest step, which can lead to its accumulation in the reaction mixture. google.com In the context of 4-Fluoro-3-nitrobenzyl alcohol, these reductive pathways would lead to the formation of 3-amino-4-fluorobenzyl alcohol. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group, which can pose challenges in subsequent reactions due to the high reactivity of the resulting aniline (B41778) derivative. masterorganicchemistry.com

Ortho-nitrobenzyl derivatives are well-known photolabile protecting groups, and their cleavage mechanism upon UV irradiation is a subject of detailed study. acs.orgmdpi.com The process is generally initiated by the absorption of a photon, leading to an excited state of the nitrobenzyl group. researchgate.netwikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. acs.orgmdpi.comresearchgate.net This intermediate then undergoes rearrangement to form a benzoisoxaline derivative, which subsequently cleaves to release the protected group and form an o-nitrosobenzaldehyde photoproduct. mdpi.com Dimerization of the o-nitrosobenzaldehyde can lead to the formation of azobenzene (B91143) groups as secondary photoproducts. mdpi.com

The efficiency of this photocleavage can be influenced by substituents on the aromatic ring. mdpi.comresearchgate.net While specific studies on the photolytic cleavage of this compound are not prevalent, the general mechanism for nitrobenzyl derivatives provides a strong predictive framework. The presence of the fluorine atom could potentially modulate the electronic properties of the aromatic ring and, consequently, the kinetics and quantum yield of the photolysis. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Dynamics at the Fluoro Position

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it. masterorganicchemistry.com SNAr reactions proceed via a two-step addition-elimination mechanism. core.ac.uk A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is then restored by the departure of the leaving group. masterorganicchemistry.com

The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the position of the electron-withdrawing groups. masterorganicchemistry.com Interestingly, in SNAr, fluorine is often a better leaving group than other halogens, which is attributed to the fact that the attack of the nucleophile is the rate-determining step, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards nucleophilic attack. masterorganicchemistry.com The ortho and para positions relative to the electron-withdrawing group are highly activated for substitution. masterorganicchemistry.combeilstein-journals.org Therefore, in this compound, the fluorine atom is well-disposed for displacement by various nucleophiles.

Oxidation and Derivatization Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol functional group in this compound can undergo a range of oxidation and derivatization reactions.

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. d-nb.infoorganic-chemistry.org Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly employed for this purpose as they can oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids, provided the reaction is carried out in non-aqueous conditions. libretexts.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.com The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. libretexts.orgyoutube.com Other methods for the selective oxidation of benzylic alcohols include the use of hydrogen peroxide with certain catalysts or TEMPO-catalyzed oxidations. d-nb.infomdpi.com The presence of an electron-withdrawing nitro group on the aromatic ring can sometimes make the oxidation of the corresponding benzyl alcohol more challenging. nih.gov For instance, the oxidation of this compound to 4-fluoro-3-nitrobenzaldehyde (B1361154) can be achieved using reagents like PCC. d-nb.info

The benzyl alcohol moiety can readily undergo esterification and etherification. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride. ambeed.com The reaction with an acyl chloride is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. ambeed.com

Etherification can be carried out through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the case of this compound, it would first be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which can then react with an alkyl halide to form an ether. masterorganicchemistry.com The Williamson synthesis is generally most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Alternative methods for etherification include iron-catalyzed reactions of alcohols. nih.gov

Influence of Substituent Effects on Reaction Selectivity and Rate

The reactivity of this compound is fundamentally governed by the electronic properties of the fluoro and nitro substituents on the aromatic ring. These groups, through their inductive and resonance effects, modulate the electron density of the benzene (B151609) ring and influence the stability of reaction intermediates, thereby dictating the selectivity and rate of its chemical transformations.

| Substituent | Position (relative to -CH₂OH) | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Nitro (NO₂) | 3 (meta) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| Fluoro (F) | 4 (para) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

Influence on Reactions at the Benzylic Alcohol

The combined electron-withdrawing nature of the nitro and fluoro groups significantly deactivates the benzene ring. This deactivation has a pronounced effect on reactions involving the benzylic alcohol moiety, particularly those that proceed via a carbocation intermediate. For instance, in a potential SN1-type substitution at the benzylic carbon, the formation of the corresponding benzyl carbocation would be highly destabilized by the potent electron-withdrawing field of the substituents. This is in stark contrast to benzyl alcohols bearing electron-donating groups, which stabilize the benzylic carbocation and thus accelerate such reactions. acs.org Research on palladium-catalyzed S-benzylation reactions has shown that substrates with strong electron-withdrawing nitro groups can fail to react, highlighting the deactivating influence on reactions at the benzylic position. rsc.org

Influence on Nucleophilic Aromatic Substitution (NAS)

While the ring is deactivated towards electrophiles, it is strongly activated for Nucleophilic Aromatic Substitution (NAS). This is the most significant consequence of the substitution pattern. The rate of NAS reactions is dramatically increased by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the nitro group is positioned ortho to the fluorine atom. This arrangement is optimal for activating the carbon-fluorine bond towards nucleophilic attack.

The mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor. The adjacent nitro group is exceptionally effective at stabilizing this negative charge through resonance, delocalizing the electron density onto its oxygen atoms. masterorganicchemistry.com This stabilization lowers the activation energy and greatly accelerates the rate of substitution. Consequently, the fluorine atom serves as an excellent leaving group in the presence of suitable nucleophiles. Studies on the related compound, 4-fluoro-3-nitroaniline, demonstrate this high reactivity, where the fluorine is readily displaced by various amines under relatively mild conditions. google.com

| Reaction Type | Predicted Reactivity for this compound | Justification |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low | Strong deactivation from both NO₂ (-I, -M) and F (-I) groups. |

| Nucleophilic Aromatic Substitution (NAS) | High | Strong activation of the C-F bond by the ortho-NO₂ group, which stabilizes the Meisenheimer intermediate. masterorganicchemistry.com |

| SN1 at Benzylic Carbon | Very Low | Destabilization of the benzylic carbocation by strong electron-withdrawing groups. acs.orgrsc.org |

| Oxidation of Alcohol | Possible | The reaction occurs at the side chain; ring substituents have a less direct, but potentially retarding, electronic effect. Reduction of the corresponding aldehyde to this alcohol is known to proceed in high yield. nih.gov |

Reaction Selectivity

The substituent effects also govern reaction selectivity:

Regioselectivity: In NAS reactions, attack will occur exclusively at the C-4 position, leading to the displacement of the fluoride (B91410) ion. This is because the activating nitro group is ortho to this position, providing the necessary stabilization for the reaction intermediate.

Chemoselectivity: The molecule presents two primary reactive sites: the aromatic C-F bond and the benzylic -CH₂OH group. The choice of reagents and reaction conditions determines which site reacts. Strong nucleophiles will preferentially attack the activated aromatic ring to induce NAS. Conversely, reagents specifically targeting alcohols (e.g., certain oxidizing agents under specific conditions) may react at the -CH₂OH group, provided the conditions are not conducive to NAS. For example, the reduction of 4-fluoro-3-nitrobenzaldehyde with sodium borohydride (B1222165) selectively affects the aldehyde group to give the alcohol without displacing the fluorine. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For FNBA, characteristic absorption bands corresponding to its various functional groups can be observed.

Theoretical and experimental FT-IR studies, often supported by Density Functional Theory (DFT) calculations, provide a detailed assignment of the observed vibrational modes. nipne.ro For instance, the O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. nipne.ro The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching vibrations. Aromatic nitro compounds typically show these bands around 1550-1500 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C-F stretching vibration is generally observed in the region of 1250-1020 cm⁻¹. The C-O stretching of the primary alcohol can be found around 1050 cm⁻¹.

The analysis of the FT-IR spectrum of FNBA allows for the confirmation of the presence of its key functional groups and provides insights into the molecular structure. nipne.roresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for 4-Fluoro-3-nitrobenzyl alcohol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550-1500 |

| NO₂ (Nitro) | Symmetric Stretching | 1355-1315 |

| C-F (Fluoro) | Stretching | 1250-1020 |

| C-O (Alcohol) | Stretching | ~1050 |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of FNBA, the aromatic ring vibrations are typically prominent. The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1625-1400 cm⁻¹ region. nipne.ro The symmetric stretching of the nitro group also gives a strong Raman band. Similar to FT-IR, DFT calculations are often employed to aid in the assignment of the observed Raman bands. nipne.roresearchgate.net By comparing the experimental FT-Raman spectrum with theoretical predictions, a detailed understanding of the vibrational dynamics of the FNBA molecule can be achieved. nipne.ronipne.ro

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (171.13 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form a stable benzylic cation, and the loss of the hydroxyl group. The presence of the nitro and fluoro groups will also influence the fragmentation, leading to characteristic fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. researchgate.net

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (Predicted) |

| [M]⁺ | 171.03 |

| [M-H]⁺ | 170.03 |

| [M-OH]⁺ | 154.03 |

| [M-NO₂]⁺ | 125.04 |

Note: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. Gas chromatography is a widely used method for volatile and thermally stable compounds like FNBA.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For FNBA, a GC method would typically involve injecting a solution of the compound into a heated injection port, where it is vaporized. The vapor is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A detector at the end of the column registers the elution of the compound.

The purity of an FNBA sample can be determined by the presence of a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. researchgate.net

Table 3: Summary of Analytical Techniques for this compound

| Technique | Information Provided |

| FT-IR Spectroscopy | Functional groups, molecular fingerprint |

| FT-Raman Spectroscopy | Vibrational modes, complementary to FT-IR |

| NMR Spectroscopy | Detailed molecular structure, purity |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| Gas Chromatography | Separation, purity assessment, retention time |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume or size in solution. researchgate.net This method is most commonly employed for the analysis of polymers and macromolecules. researchgate.net

In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. waters.com

The application of GPC to small molecules like this compound (molecular weight: 171.13 g/mol ) is not a standard practice for routine purity analysis. nih.gov This is because the separation mechanism of GPC is most effective for molecules with significant size differences, typically in the polymer or oligomer range. researchgate.net However, GPC could theoretically be employed in specific research contexts, such as studying potential aggregation or self-assembly of this compound molecules in different solvents, or for analyzing its formulation in a polymer matrix.

A hypothetical GPC analysis of a formulated product containing this compound might involve the use of a low molecular weight cut-off column and a solvent system in which both the compound and the matrix are soluble. The resulting chromatogram would ideally show distinct peaks for the polymer and the small molecule, allowing for their separation and quantification.

Table 1: Hypothetical GPC Parameters for Analysis of this compound in a Polymer Matrix

| Parameter | Value |

| Instrument | GPC System with Refractive Index (RI) and UV Detectors |

| Column | Polystyrene-divinylbenzene (PS-DVB) GPC column (e.g., 300 x 7.5 mm, 5 µm particle size, 100 Å pore size) |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detector | Refractive Index (RI) and UV-Vis (at a wavelength where this compound absorbs, e.g., 254 nm) |

| Injection Volume | 20 µL |

| Sample Preparation | The formulated sample dissolved in THF and filtered through a 0.45 µm syringe filter. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for assessing purity, identifying by-products from synthesis, and for isolating the pure compound. sigmaaldrich.comsigmaaldrich.comgentechscientific.comscioninstruments.com

Analytical HPLC:

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common mode used for nitroaromatic compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation of this compound from its potential impurities, such as the starting material (4-fluoro-3-nitrobenzaldehyde) or over-reduction products, can be readily achieved. The presence of the nitro group and the aromatic ring allows for sensitive detection using a UV-Vis detector.

Table 2: Exemplary Analytical HPLC Method for this compound

| Parameter | Value |

| Instrument | HPLC system with a UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B). A typical starting condition could be 60:40 (A:B), with a gradient to increase the organic phase concentration for eluting more nonpolar impurities. An acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | The sample is dissolved in the mobile phase or a compatible solvent and filtered. |

Preparative HPLC:

When high-purity this compound is required, for instance, for use as a reference standard or in the synthesis of pharmaceutical compounds, preparative HPLC is employed. warwick.ac.uknih.gov The principles are the same as analytical HPLC, but larger columns are used to handle higher sample loads. warwick.ac.uk The goal is to isolate the peak corresponding to the target compound from all other signals. The collected fractions are then typically evaporated to yield the purified solid.

Chiral HPLC:

Since this compound itself is not chiral, chiral HPLC is not directly applicable for its separation. However, if it were used to synthesize a chiral derivative, chiral HPLC would be essential to separate the resulting enantiomers. For instance, if the alcohol is reacted to form an ester with a chiral acid, the resulting diastereomers could be separated on a standard chiral stationary phase. Alternatively, if this compound were to be used in an asymmetric synthesis to produce a chiral product, chiral HPLC would be the method of choice to determine the enantiomeric excess (ee) of the product. scirp.orgscirp.orgresearchgate.netnih.gov

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard GPC and HPLC, other advanced techniques provide deeper insights into the purity and structure of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC):

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. biorxiv.org A UPLC method for this compound would offer a rapid and efficient way to assess its purity, making it highly suitable for high-throughput screening applications.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Coupling HPLC or UPLC with a mass spectrometer provides an exceptionally powerful analytical tool. nih.gov While a UV detector can quantify known compounds, a mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities. For this compound, LC-MS can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and help in the structural elucidation of any co-eluting or minor impurity peaks. biorxiv.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. While comprehensive DFT studies specifically detailing the molecular geometry of 4-fluoro-3-nitrobenzyl alcohol are not extensively published, the methodology would typically involve optimizing the molecule's structure using a functional like B3LYP with a basis set such as 6-311++G(d,p). Such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational modes would include:

O-H Stretching: Associated with the hydroxyl group.

C-H Stretching: For both the aromatic ring and the methylene (B1212753) (-CH2-) group.

NO2 Stretching: Asymmetric and symmetric stretching of the nitro group.

C-F Stretching: Characteristic vibration of the carbon-fluorine bond.

Aromatic C-C Stretching: Vibrations within the benzene (B151609) ring.

Studies on analogous molecules, such as other substituted nitrobenzyl alcohols, demonstrate that DFT methods can accurately predict these frequencies, typically with a small systematic deviation that can be corrected using scaling factors. nipne.ronipne.ro For instance, in related aromatic compounds, C-H stretching vibrations are commonly observed in the 3100–3000 cm⁻¹ region. nipne.ro The stretching vibrations of the NO2 group are also distinct and computationally predictable. dergipark.org.tr

Table 1: Predicted Vibrational Modes for Aromatic Compounds of Similar Structure

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3500 - 3200 | Alcohol (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Methylene (-CH2-) |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Nitro (-NO₂) |

| NO₂ Symmetric Stretch | 1360 - 1330 | Nitro (-NO₂) |

| C-C Aromatic Stretch | 1600 - 1400 | Aromatic Ring |

| C-F Stretch | 1210 - 1000 | Fluoroarene |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. science.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the alcohol, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group (-NO₂). The presence of both electron-donating (-CH₂OH) and electron-withdrawing (-NO₂, -F) groups suggests a significant intramolecular charge transfer character upon electronic excitation. A quantitative analysis via DFT would provide the precise energies of these orbitals and the magnitude of the energy gap, which is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. nih.govresearchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net For this compound, this could involve modeling its synthesis, such as the reduction of the corresponding 4-fluoro-3-nitrobenzoic acid, or its subsequent reactions. chemicalbook.com

For example, modeling the oxidation of the benzyl (B1604629) alcohol to an aldehyde would involve locating the transition state for the hydrogen abstraction steps. The energy barrier calculated for this transition state would determine the reaction rate. Isotope effect studies, often complemented by computational modeling, can provide deep insights into the reaction mechanism by revealing the extent of bond breaking and forming in the transition state. researchgate.netrutgers.edu While specific studies on this compound are sparse, research on related systems like the elimination of HF from fluorinated compounds or the reactions of nitrobenzyl phosphates provides a framework for how such investigations would be conducted. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics. For a molecule like this compound, MD simulations can explore the rotational freedom around the C-C bond connecting the benzyl group to the ring and the C-O bond of the alcohol.

These simulations can reveal the most stable conformations (minimum energy conformations) and the energy barriers between them. diva-portal.org Such information is vital, as the specific conformation of a molecule can significantly influence its reactivity and interaction with other molecules. For instance, conformational analysis of complex macrocycles incorporating a 4-fluoro-3-nitrophenyl moiety has been used to understand their biological activity, highlighting the importance of determining preferred molecular shapes. diva-portal.orgnih.gov While no specific MD studies on isolated this compound are currently published, the methodology remains highly relevant for understanding its dynamic behavior in various environments.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Construction

As a key intermediate, 4-Fluoro-3-nitrobenzyl alcohol provides a foundational structure that can be extensively modified. The hydroxyl, nitro, and fluoro groups each offer unique points for chemical transformation, enabling the synthesis of a diverse range of more complex molecules.

The benzyl (B1604629) alcohol moiety is a versatile functional group for creating a wide array of derivatives. The hydroxyl group can be readily converted into a better leaving group, such as a halide, facilitating nucleophilic substitution reactions to introduce new functionalities. Furthermore, it can undergo etherification to form benzyl ethers, which are not only important final products but are also widely used as protecting groups for alcohols in the synthesis of complex polyol-containing molecules. The presence of the electron-withdrawing nitro and fluoro groups modifies the reactivity of the aromatic ring and the benzylic position, offering enhanced stability under certain oxidative and acidic conditions.

The 4-fluoro-3-nitrophenyl core of the molecule serves as a valuable scaffold for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. This compound is a strategic precursor for this synthesis. The nitro group at the 3-position can be chemically reduced to an amine, and the benzyl alcohol at the 1-position can be oxidized to an aldehyde. This creates an in-situ precursor which can undergo intramolecular cyclization to form a fluorinated benzimidazole (B57391) ring system. Benzimidazole derivatives are known to possess a wide range of biological activities.

Benzoselenazoles: Similar to benzimidazoles, the synthesis of benzoselenazoles and related 1,3-selenazoles can utilize benzyl derivatives. The synthesis of 2-aryl-1,3-selenazoles has been demonstrated using precursors containing p-nitrobenzyl groups. These syntheses typically involve the reaction of α-bromoketones with selenoamides. The nitrobenzyl scaffold provides the necessary aromatic component for the final heterocyclic structure.

Development of Functional Materials and Polymers

The incorporation of nitrobenzyl derivatives into polymer chains is a well-established strategy for creating "smart" materials that respond to external stimuli, particularly light.

Derivatives of this compound can be converted into monomers, such as acrylates or methacrylates, and subsequently polymerized to create specialty polymers. The o-nitrobenzyl (o-NB) group, a close structural relative, is a widely used photolabile group in materials science semanticscholar.orgresearchgate.net. When integrated into polymer chains, either as part of the backbone, as a cross-linker, or on side chains, the nitrobenzyl moiety can be cleaved upon irradiation with UV light mdpi.com. This photocleavage mechanism allows for the precise spatial and temporal degradation of the polymer material. This property is highly valuable for applications such as photodegradable hydrogels for tissue engineering and the fabrication of photoresists for microelectronics mdpi.com. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully used to synthesize well-defined block copolymers containing nitrobenzyl-functionalized monomers .

Polymersomes are vesicular structures formed by the self-assembly of amphiphilic block copolymers in a liquid medium, analogous to liposomes. By designing block copolymers where one block is hydrophilic and the other is hydrophobic and contains 4-fluoro-3-nitrobenzyl-derived units, it is possible to create light-sensitive polymersomes. The self-assembly of these polymers encapsulates a desired cargo within the aqueous core or the hydrophobic membrane. Upon exposure to UV light, the cleavage of the nitrobenzyl groups alters the hydrophilic-lipophilic balance of the block copolymer . This change in polarity can trigger the disassembly of the polymersome, leading to the controlled release of its contents . This approach offers a powerful method for on-demand delivery in various biomedical applications.

Role in Bioconjugation and Chemical Biology

The photocleavable nature of the nitrobenzyl group makes it an excellent tool for bioconjugation and chemical biology nih.govresearchgate.netrsc.org. This compound can be used as a photocleavable linker to attach molecules of interest, such as drugs, peptides, or fluorescent probes, to other molecules or surfaces nih.govresearchgate.netnih.gov.

This "caging" strategy renders the attached molecule inactive or immobile until it is released by a pulse of light upenn.edu. The ability to trigger this release with high spatial and temporal precision is invaluable for studying complex biological processes within living cells or for targeted therapeutic strategies nih.govsigmaaldrich.com. The light-induced cleavage is an orthogonal deprotection strategy, meaning it does not interfere with other chemical functionalities present in a complex biological environment nih.gov. This has led to the extensive use of nitrobenzyl-based linkers in the synthesis of photocleavable biomaterials and bioconjugates for applications ranging from payload release to the regulation of biomolecule activity nih.govresearchgate.net.

Cleavable Linker Design for Bioactive Molecule Release

The design of cleavable linkers is a critical aspect of developing sophisticated drug delivery systems and other advanced materials where controlled release is paramount. Linkers based on the o-nitrobenzyl scaffold are particularly valued because light provides a non-invasive, externally controlled trigger for payload release that is orthogonal to most biological stimuli. oup.comnih.gov

The core of a photocleavable linker derived from this compound would be its substituted o-nitrobenzyl moiety. The benzylic alcohol serves as the attachment point for a bioactive molecule, such as a drug, through a covalent bond like an ester, ether, or carbamate. tcichemicals.com Upon irradiation with UV light, this bond is cleaved, liberating the active molecule. oup.com

The substitution pattern on the aromatic ring significantly influences the linker's photochemical properties. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position, both being electron-withdrawing groups, is expected to impact the photolysis quantum yield. tufts.edu Research on substituted o-nitrobenzyl derivatives has shown that the electronic nature of substituents affects the efficiency of the photocleavage process. nih.govresearchgate.net While electron-donating groups can sometimes increase the quantum yield, the specific placement of electron-withdrawing groups on this compound would require empirical studies to determine their precise effect on cleavage efficiency and wavelength sensitivity.

The general strategy for synthesizing such a linker involves converting the hydroxyl group of this compound into a more reactive species to facilitate conjugation with the bioactive molecule. This can be followed by the attachment of this entire construct to a larger carrier, such as a polymer or nanoparticle, to create a targeted drug delivery system. nih.gov

| Derivative | Typical Irradiation Wavelength (nm) | Quantum Yield (Φ) | Application Note |

|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl phosphate esters | ~340 | 0.49–0.63 | High efficiency for phosphate release. nih.gov |

| o-Nitroveratryl protecting groups | 365 | Varies with leaving group | Quantum yield is highly dependent on the nature of the released molecule. researchgate.netnih.gov |

| Generic o-Nitrobenzyl Ester | >300 | ~0.1 | Used as a cross-linker for protein immobilization and release. researchgate.net |

| 2-Nitrobenzyl linker for DNA | ~340 | Not specified (80% release) | Efficient cleavage for releasing fluorophores from immobilized DNA. nih.govresearchgate.net |

Protein Labeling and Affinity Purification Methodologies

In the field of proteomics, photocleavable cross-linkers and affinity tags are powerful tools for studying protein-protein interactions, protein structure, and for isolating specific proteins from complex mixtures. rsc.orgdocumentsdelivered.com The o-nitrobenzyl scaffold, including derivatives of this compound, provides a basis for creating reagents for these applications.

A common strategy involves synthesizing a heterobifunctional cross-linker. researchgate.net For such a reagent based on this compound, one end would incorporate the photocleavable nitrobenzyl unit, while the other end would feature a reactive group for protein conjugation, such as an N-hydroxysuccinimidyl (NHS) ester for targeting primary amines (e.g., lysine (B10760008) residues). researchgate.netrsc.org This allows for the covalent attachment of the linker to a protein of interest.

For affinity purification, a "photocleavable affinity tag" can be designed. documentsdelivered.com This involves creating a molecule that combines three components:

A protein-reactive group (e.g., an NHS ester).

The 4-Fluoro-3-nitrobenzyl photocleavable core.

An affinity handle, such as biotin.

The workflow for using such a reagent would be as follows: The protein of interest is first labeled with the photocleavable affinity tag. This tagged protein can then be captured from a cell lysate using an affinity matrix (e.g., streptavidin-coated beads for a biotin tag). After washing away non-specifically bound proteins, the purified protein is released from the matrix by irradiating the sample with UV light, which cleaves the linker. nih.gov This method offers a gentle elution strategy that avoids harsh chemical conditions which might denature the protein. oup.com

Some advanced designs aim for "traceless" cleavage, where the linker is engineered so that no part of it remains on the protein after photolysis, restoring the native protein structure. nih.gov This is highly desirable for functional studies of the purified protein. The synthesis of such reagents from this compound would involve multi-step organic synthesis to install the necessary functional groups for protein conjugation and affinity binding. researchgate.net

Applications in Medicinal Chemistry and Biological Research

Building Block for Pharmaceutical Agent Synthesis

4-Fluoro-3-nitrobenzyl alcohol serves as a versatile precursor in the multi-step synthesis of various pharmaceutical agents. Its benzylic alcohol functionality allows for oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution, while the nitro group can be reduced to an amine, and the fluorine atom can participate in nucleophilic aromatic substitution reactions. This trifecta of reactivity makes it an ideal starting material for creating diverse molecular architectures.

Kinase inhibitors are a critical class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. This compound is a documented reagent in the preparation of EW-7197, a potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase (ALK5). Current time information in Bangalore, IN.nih.govdntb.gov.uascispace.comnih.gov TGF-β signaling is implicated in the late stages of malignancy, promoting tumor progression and metastasis. tandfonline.com EW-7197 has demonstrated the ability to inhibit this pathway, thereby reducing cell migration, invasion, and metastasis in preclinical breast cancer models. tandfonline.com

Beyond its role as a precursor to specific kinase inhibitors, this compound provides a foundational scaffold for a broader range of anti-cancer agents. The 4-fluoro-3-nitrophenyl group is a key structural feature in the design of various cytotoxic compounds.

One notable example is in the synthesis of (E)-styrylbenzylsulfones, a class of non-alkylating agents that induce apoptosis in a wide variety of human tumor cell lines with low toxicity to normal cells. acs.org Research in this area has shown that the substitution pattern on the aromatic rings is crucial for cytotoxic activity. acs.org this compound can be synthesized from 4-fluoro-3-nitrobenzaldehyde (B1361154), which is a related precursor used in the development of these potent anti-cancer agents. acs.org

Furthermore, novel 1,2,5-trisubstituted benzimidazole (B57391) derivatives have been synthesized and evaluated for their anti-cancer potential. nih.gov In this research, the 4-fluoro-3-nitrophenyl group at the 2-position of the benzimidazole core was found to be crucial for the potent anticancer activity of the lead compound, TJ08. nih.gov This compound demonstrated significant cytotoxicity against a panel of cancer cell lines, including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2 cells, by inducing apoptosis through mitochondrial dysfunction. nih.gov The synthesis of these compounds starts from 4-fluoro-3-nitrobenzoic acid, a direct oxidation product of this compound. nih.gov

| Compound Class | Example | Therapeutic Target/Mechanism | Key Synthetic Precursor |

| Kinase Inhibitors | EW-7197 | TGF-β type I receptor (ALK5) | This compound Current time information in Bangalore, IN.dntb.gov.uascispace.comnih.gov |

| Styrylbenzylsulfones | ON 01910.Na | Induces apoptosis in cancer cells | 4-Fluoro-3-nitrobenzaldehyde acs.org |

| Substituted Benzimidazoles | TJ08 | Induces apoptosis via mitochondrial dysfunction | 4-Fluoro-3-nitrobenzoic acid nih.gov |

Derivatization for Antimicrobial and Antiviral Agents

The unique electronic properties conferred by the fluorine and nitro substituents on the benzyl (B1604629) alcohol core make it an attractive starting point for the synthesis of antimicrobial and antiviral agents. Derivatization of this scaffold allows for the introduction of various pharmacophores, leading to compounds with potent biological activity.

Benzimidazole is a privileged heterocyclic scaffold found in numerous clinically important drugs, including antimicrobial agents. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. The 4-fluoro-3-nitrophenyl moiety can be readily incorporated into benzimidazole structures, leading to compounds with significant antimicrobial properties.

For instance, a series of novel fluoro-benzimidazole derivatives have been synthesized and shown to possess potent activity against various pathogenic microorganisms. dntb.gov.ua While these specific derivatives may not directly start from this compound, the underlying synthetic strategies often utilize closely related precursors like 4-fluoro-3-nitrobenzoic acid. dntb.gov.ua The resulting benzimidazoles can exhibit remarkable antimicrobial activities, with some compounds showing the ability to intercalate into bacterial DNA, thereby inhibiting replication. dntb.gov.ua The structure-activity relationship studies of these compounds often highlight the importance of the fluoro and nitro substitutions for their biological effects.

Cyclophosphazenes are a class of inorganic heterocyclic compounds containing alternating phosphorus and nitrogen atoms in a ring. They serve as versatile scaffolds for the attachment of various organic side groups, leading to materials with a wide range of properties, including biological activity. The introduction of 4-fluorobenzyl groups to the phosphazene core has been a strategy to develop new bioactive compounds.

Research has described the synthesis of mono- and di-spiro cyclophosphazene derivatives with 4-fluorobenzyl pendant arms. mdpi.com These syntheses typically involve the reaction of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with ligands containing the 4-fluorobenzyl moiety. mdpi.com While the direct use of this compound is not explicitly detailed in these syntheses, it serves as a logical precursor to the necessary 4-fluorobenzyl-containing ligands. The resulting phosphazene derivatives have been investigated for their spectroscopic properties, and some have shown potential biological activity, including antibacterial, antifungal, and cytotoxic effects. mdpi.com

The development of novel inhibitors of HIV-1 replication is a critical area of antiviral research. The structural features of this compound make it a useful starting material for the synthesis of compounds targeting viral enzymes.

In a study aimed at developing potent inhibitors of HIV-1 replication, (4-fluoro-3-nitrophenyl)methanol was utilized as a key starting material. The synthesis involved the reaction of (4-fluoro-3-nitrophenyl)methanol with 1,3-diaminopropane (B46017) to yield (4-(3-aminopropylamino)-3-nitrophenyl)methanol. This intermediate was then further elaborated to produce compounds designed to inhibit the p-TEFb kinase, which is essential for HIV-1 transcription. This research highlights the utility of the 4-fluoro-3-nitrophenyl scaffold in generating molecules with potential anti-HIV activity.

Design of Biochemical Probes and Active Site Modulators

The unique chemical architecture of this compound, particularly the presence of the nitro group ortho to the benzyl alcohol, makes it a valuable scaffold in the design of sophisticated tools for biochemical and medicinal research. Its derivatives are particularly useful as photoactivatable probes for elucidating biological interactions and characterizing enzyme active sites.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map interactions between biomolecules, such as ligand-receptor binding, in their native environment. This method relies on a "photoaffinity probe," which is a molecule that incorporates a photoreactive group. Upon activation with light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bind to nearby molecules, thus "labeling" them for subsequent identification.

The nitroaromatic structure of this compound is a precursor to potent photoreactive groups. A closely related and widely used PAL agent is 4-fluoro-3-nitrophenyl azide (B81097), which can be synthesized from 4-fluoro-3-nitroaniline. acs.orgacs.org The core principle involves the photolysis of an azide or the activation of a nitrobenzyl group. For instance, ortho-nitrobenzyl alcohol (oNBA) derivatives can be photochemically converted into o-nitroso benzaldehyde. biorxiv.org This species is specifically reactive towards primary amine groups, such as the side chain of lysine (B10760008) residues in proteins. biorxiv.org This reaction allows for the light-induced, covalent crosslinking of the probe to its target protein. biorxiv.org

The process offers temporal control, meaning the crosslinking reaction can be initiated at a precise moment by exposing the system to UV light. biorxiv.org This is a significant advantage over traditional chemical crosslinkers that react spontaneously. The 4-fluoro-3-nitrobenzyl moiety can be incorporated into ligands, inhibitors, or other molecules of interest to create probes that, once photoactivated, permanently link to their biological targets, facilitating the identification of binding partners even in cases of weak or transient interactions. acs.org

Understanding the three-dimensional structure of an enzyme's active site is fundamental to drug design and understanding its mechanism of action. Photoactivatable probes derived from scaffolds like this compound are instrumental in this characterization. By designing a probe that mimics an enzyme's natural substrate or inhibitor, researchers can deliver the photoreactive group directly to the active site.

Upon irradiation, the activated probe covalently binds to amino acid residues within or near the active site. biorxiv.org Subsequent proteomic analysis can identify the exact location of this covalent modification, providing critical information about the spatial arrangement and composition of the active site. biorxiv.org For example, the specific reactivity of photo-activated ortho-nitrobenzyl alcohol derivatives with lysine residues can be used to map the location of these residues in or near a binding pocket. biorxiv.org

This technique has been applied to various classes of enzymes. For instance, studies on flavoenzymes, which often catalyze oxidation-reduction reactions, utilize various molecular probes to understand their active sites and reaction mechanisms. researchgate.net While not directly mentioning this compound, the principles of using probes to study active site residues are well-established. researchgate.net Furthermore, the reduction of nitroaromatic compounds is a key function of nitroreductase enzymes, suggesting that derivatives of this compound could serve as substrates or probes for studying the active sites of this particular enzyme class. google.com The insights gained from such characterization are invaluable for designing more potent and specific enzyme inhibitors.

Controlled Release Systems for Drug and Gene Delivery

The development of controlled release systems, which can deliver a therapeutic agent to a specific location at a specific time, is a major goal in pharmacology. Light-triggered systems are particularly attractive because light is a non-invasive stimulus that can be applied with high spatial and temporal precision. The ortho-nitrobenzyl group, a core feature of this compound, is one of the most well-researched photoresponsive moieties for these applications. researchgate.net

Ortho-nitrobenzyl esters and ethers are known to undergo an irreversible photocleavage reaction upon UV irradiation (typically around 365 nm). researchgate.net This reaction breaks the bond connecting the nitrobenzyl "cage" to a cargo molecule, such as a drug. This property allows for the design of prodrugs or delivery vehicles where the active therapeutic is chemically linked to, and inactivated by, a nitrobenzyl derivative. The drug remains inert and "caged" until the target tissue is exposed to light, which cleaves the linker and releases the active drug precisely where it is needed. researchgate.netresearcher.life

This strategy has been successfully employed in various drug delivery platforms, including nanoparticles and hydrogels. researchgate.netresearcher.life For example, doxorubicin, a potent anticancer drug, has been incorporated into delivery systems where it is linked via an o-nitrobenzyl moiety. researchgate.net Similarly, mesoporous silica (B1680970) nanoparticles have been functionalized with nitrobenzyl alcohol derivatives to act as light-gated controlled drug delivery systems. researcher.life The release rate of the loaded drug can be modulated by adjusting the intensity and duration of the light irradiation. researcher.life The fundamental chemistry of this compound makes it a suitable candidate for incorporation into such photocleavable linkers for advanced drug and gene delivery systems.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | nih.gov |

| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | nih.gov |

| Molecular Weight | 171.13 g/mol | nih.gov |

| Monoisotopic Mass | 171.03317122 Da | nih.govuni.lu |

| CAS Number | 20274-69-5 | nih.gov |

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches in Synthesis and Transformation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and transformation of 4-fluoro-3-nitrobenzyl alcohol to develop more sustainable and environmentally friendly processes.

One common method for the synthesis of this compound involves the reduction of 4-fluoro-3-nitrobenzaldehyde (B1361154). nih.govukzn.ac.za Traditional reduction methods often utilize sodium borohydride (B1222165) (NaBH₄) in solvents like methanol (B129727) or a mixture of tetrahydrofuran (B95107) and ethanol. nih.govukzn.ac.za While effective, these methods can generate significant waste. Green chemistry approaches are exploring the use of milder and more selective reducing agents, as well as biocatalytic methods. For instance, enzymatic reductions could offer high chemo- and enantioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Another area of focus is the development of solvent-free or aqueous-based reaction systems. The synthesis of a novel coumarin (B35378) derivative involved the use of sodium borohydride in a mixture of methanol and water, demonstrating a step towards greener solvent systems. google.com Further research into catalytic transfer hydrogenation using water as a solvent and a hydrogen donor could significantly improve the environmental footprint of the reduction process.

Advanced Catalysis in this compound Chemistry

Advanced catalytic methods are pivotal in the transformation of this compound into more complex and valuable molecules. A key transformation is the reduction of the nitro group to an amino group, yielding 3-amino-4-fluorobenzyl alcohol, a crucial building block for many pharmaceuticals.

Catalytic hydrogenation using platinum-on-carbon (Pt/C) as a catalyst under a hydrogen atmosphere is a well-established method for this reduction. epo.orggoogle.com This process is highly efficient and selective, proceeding under relatively mild conditions. epo.orggoogle.com The resulting 6-fluoro-3-hydroxymethylaniline is a key intermediate in the synthesis of quinazoline (B50416) derivatives with potential applications in cancer therapy. epo.orggoogle.com

Future research in this area is likely to focus on the development of more sustainable and cost-effective catalysts. This includes exploring the use of non-precious metal catalysts, such as those based on nickel, copper, or iron, which could offer comparable or even superior activity and selectivity. Additionally, the development of heterogeneous nanocatalysts could facilitate easier catalyst recovery and recycling, further enhancing the sustainability of the process.

Advanced Materials for Bio-Interfacing Applications

The unique electronic and chemical properties of this compound and its derivatives make them promising candidates for the development of advanced materials with bio-interfacing applications. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of molecules, while the nitro group can be readily converted into other functional groups, allowing for the tuning of material properties.

Derivatives of this compound are being investigated for their potential use in the synthesis of bioactive polymers and coatings. For example, the compound can be functionalized and incorporated into polymer backbones to create materials with specific biological activities. These materials could be used in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. A patent describes the use of this compound in the synthesis of benzimidazole (B57391) derivatives that act as bromodomain inhibitors, which could be formulated into various materials for therapeutic applications. google.com

Further research is needed to explore the full potential of this compound in materials science. This includes the synthesis and characterization of new polymers and nanocomposites, as well as the evaluation of their biocompatibility and performance in various bio-interfacing applications.

Structure-Function Relationship Studies in Novel Bioactive Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of new and more effective therapeutic agents. The fluorine and nitro groups play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

Structure-activity relationship (SAR) studies have shown that the position and nature of substituents on the benzyl (B1604629) ring are critical for the biological activity of various derivatives. For instance, in a series of (E)-styryl benzyl sulfones, compounds with an amino group at the third position of the benzylic ring, derived from the reduction of the nitro group in precursors like this compound, were found to be significantly more active than their nitro-substituted counterparts. nih.gov This highlights the importance of the amino group for the interaction of these compounds with their biological targets.

The fluorine atom at the fourth position can influence the electronic properties of the ring and enhance the binding affinity of the molecule to its target protein. In the context of quinazoline derivatives, the fluoro-substitution is a key feature in compounds designed to inhibit protein kinases involved in cell proliferation. epo.orggoogle.com

Future SAR studies will likely involve the use of computational modeling and combinatorial chemistry to design and synthesize libraries of novel derivatives with improved potency and selectivity. These studies will continue to provide valuable insights into the molecular mechanisms of action of these compounds and guide the development of next-generation therapeutics.

常见问题

Q. Methodology :

- ¹H NMR :

- δ 4.76 (s, CH₂) confirms benzylic alcohol.

- Splitting patterns (e.g., dd at δ 7.28, J = 10.7, 8.6 Hz) indicate fluorine and nitro group effects on aromatic protons .

- HRMS : Exact mass matching (<2 ppm error) ensures molecular formula accuracy.

- Elemental analysis : Matches theoretical C, H, N content (C₇H₆FNO₃) .

Advanced: How does the nitro group influence reactivity in downstream transformations of this compound?

Methodology :

The electron-withdrawing nitro group:

- Deactivates the ring : Limits electrophilic substitution but stabilizes intermediates in nucleophilic aromatic substitution (e.g., bromination).

- Redox sensitivity : Requires inert atmospheres during reactions to prevent nitro group reduction, which can alter reaction pathways .

Basic: What are the challenges in handling this compound, and how are they mitigated?

Q. Methodology :

- Hygroscopicity : Store under anhydrous conditions (desiccator with silica gel).

- Light sensitivity : Use amber glassware to prevent nitro group photodegradation.

- Toxicity : Employ fume hoods and PPE during synthesis due to potential irritant properties .

Advanced: How can computational modeling predict the NMR spectrum of this compound derivatives?

Q. Methodology :

- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level.

- Chemical shift prediction : Compare computed vs. experimental δ values for CH₂ (4.76 ppm) and aromatic protons to validate substituent effects .

Basic: What are the key applications of this compound in medicinal chemistry?

Q. Methodology :

- Kinase inhibitor synthesis : Serves as a benzyl-protecting group intermediate.

- Prodrug development : Functionalization via bromination enables conjugation with pharmacophores (e.g., phosphonoformate prodrugs) .

Advanced: Why do competing pathways occur during the reduction of 4-fluoro-3-nitrobenzaldehyde, and how are they controlled?

Q. Methodology :

- Nitro group stability : Use NaBH₄ instead of LiAlH₄ to avoid nitro reduction to amine.

- Temperature : Maintain 0°C to suppress aldehyde over-reduction to hydrocarbon.

- Additive role : BF₃·Et₂O activates the carbonyl, accelerating selective alcohol formation .

Basic: How is elemental analysis performed to confirm the purity of this compound?